molecular formula C20H24N4OS B2699284 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1795449-88-5

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

カタログ番号 B2699284
CAS番号: 1795449-88-5
分子量: 368.5
InChIキー: ORRGICRONGVRMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as pyridinylpiperazines . These compounds consist of a pyridine linked to a piperazine by a single bond that is not part of a ring .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling reactions and treatment with various reagents to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by C, H, and N analysis .

科学的研究の応用

Antiviral Activity

The compound has been investigated for its antiviral potential. Using atom-economical approaches, researchers synthesized 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These compounds were then evaluated for their activity against the vaccinia virus. Notably, the new derivatives demonstrated promising characteristics, outperforming the antiviral drug Cidofovir .

Antileishmanial and Antimalarial Properties

While specific studies on this compound are limited, related imidazole-containing compounds have shown antileishmanial and antimalarial activity. Further exploration of this compound’s potential in these areas could be valuable .

Molecular Simulation

A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. Compound 13 exhibited favorable binding patterns in the LmPTR1 pocket, characterized by lower binding free energy. Investigating similar interactions for our compound of interest may provide insights into its mode of action .

ALK5 Inhibition

Rational optimization led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. Although not directly related to the compound , this information highlights the potential for targeted inhibition .

作用機序

While the specific mechanism of action for your compound is not available, similar compounds have been evaluated for anti-inflammatory activity. They have shown inhibitory activity against COX-1 and COX-2 enzymes, which play a key role in inflammation .

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds have been evaluated for their cytotoxicity on human cells. The results indicate that these compounds are non-toxic to human cells .

将来の方向性

The development of new compounds with structures similar to the one you mentioned is a promising area of research. These compounds have shown potential as anti-inflammatory and anti-tubercular agents . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use.

特性

IUPAC Name

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRGICRONGVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。